molecular formula C14H15Cl2N3O2 B12912340 2,2'-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol CAS No. 89508-38-3

2,2'-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol

Cat. No.: B12912340
CAS No.: 89508-38-3
M. Wt: 328.2 g/mol
InChI Key: SOPXGPQPIHWOIB-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

The IR spectrum of the compound would display:

  • O–H stretching : Broad band at 3200–3400 cm⁻¹ from ethanol hydroxyl groups.
  • N–H stretching : Medium-intensity peak near 3300 cm⁻¹ from the azanediyl bridge.
  • C≡N vibration : Absent, as the cyano group is not present in this structure (cf. related compounds in ).
  • Aromatic C–Cl stretching : Peaks at 750–850 cm⁻¹.

Table 1: Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
O–H (ethanol) 3250–3350 Broad
N–H (amine) 3280–3320 Medium
C–Cl (pyrimidine) 780–820 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) :

    • Pyrimidine protons: Singlet at δ 8.5–8.7 ppm (H-5).
    • Phenyl protons: Doublets at δ 7.3–7.6 ppm (J = 8.5 Hz, ortho to pyrimidine).
      – Ethanol chains:
      • –CH₂OH: δ 3.6–3.8 ppm (multiplet).

        – –NH–: δ 2.8–3.1 ppm (broad singlet, exchangeable).
  • ¹³C NMR :

    • Pyrimidine C-4/C-6: δ 155–160 ppm (chlorine deshielding).
      – Ethanol carbons: δ 60–65 ppm (–CH₂OH), δ 45–50 ppm (N–CH₂).

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 384 (M⁺, calculated for C₁₄H₁₆Cl₂N₄O₂).
  • Fragmentation patterns :
    • Loss of HCl: m/z 348 [M – HCl]⁺.
    • Cleavage of ethanol chains: m/z 256 [C₁₀H₈Cl₂N₃O]⁺.

Computational Molecular Modeling Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

  • Electrostatic potential : High electron density at pyrimidine nitrogen atoms (regions for nucleophilic attack).
  • HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity (Figure 1).
  • Optimized geometry : The ethanol chains adopt a gauche conformation to minimize steric clashes with the phenyl ring.

Table 2: Computed Bond Parameters

Bond Length (Å) Angle (°)
C4–Cl 1.72 N1–C2–N3: 117°
N–CH₂ (ethanol) 1.45 C–N–C: 109.5°

Theoretical studies further suggest that the compound’s bioactivity stems from its ability to engage in π-π stacking with aromatic residues in enzyme active sites.

Properties

CAS No.

89508-38-3

Molecular Formula

C14H15Cl2N3O2

Molecular Weight

328.2 g/mol

IUPAC Name

2-[4-(4,6-dichloropyrimidin-2-yl)-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C14H15Cl2N3O2/c15-12-9-13(16)18-14(17-12)10-1-3-11(4-2-10)19(5-7-20)6-8-21/h1-4,9,20-21H,5-8H2

InChI Key

SOPXGPQPIHWOIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol typically involves the reaction of 4,6-dichloropyrimidine with a phenyl derivative under specific conditions. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, where 4,6-dichloropyrimidine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like ethanol and temperatures around 100°C.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary alcohols.

Mechanism of Action

The mechanism of action of 2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloro groups on the pyrimidine ring can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the ethanol groups can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and their implications:

Compound Name Core Structure Substituents Key Electronic/Functional Properties
Target Compound Phenyl-azanediyl-diethanol 4-(4,6-Dichloropyrimidin-2-yl) Electron-deficient pyrimidine; halogen bonding potential
2,2'-(Phenylimino)diethanol () Phenyl-azanediyl-diethanol None Electron-neutral; basic amine
2,2'-[(4-Methoxyphenyl)azanediyl]diethanol () Phenyl-azanediyl-diethanol 4-Methoxy Electron-rich; enhanced solubility in polar solvents
2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol () Phenyl-azanediyl-diethanol 3-Trifluoromethyl Strongly electron-withdrawing; lipophilic
2,2'-({6-[(2-Hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}azanediyl)diethanol () Pyrimidopyrimidine-azanediyl-diethanol Piperidine, hydroxyethyl Extended heterocyclic system; multi-target binding
  • Target Compound vs.
  • Methoxy vs. Trifluoromethyl Analogs : The methoxy group (electron-donating) increases amine basicity, favoring protonation in acidic environments, while the trifluoromethyl group (electron-withdrawing) enhances metabolic stability and lipophilicity .

Physicochemical Properties

Property Target Compound 2,2'-(Phenylimino)diethanol 2,2'-[(4-Methoxyphenyl)azanediyl]diethanol
Molecular Weight ~400–450 (estimated) ~227 ~257
logP Higher (dichloropyrimidine) Lower Moderate (methoxy increases polarity)
Solubility Low in water; DMSO-soluble Moderate in polar solvents High in methanol/ethanol

Biological Activity

The compound 2,2'-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol is a derivative of pyrimidine and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H16Cl2N4O2\text{C}_{14}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}_2

This compound features a dichloropyrimidine moiety which is known for its diverse biological activities, particularly in medicinal chemistry.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to pyrimidine derivatives. For example, compounds similar to this compound have shown significant inhibitory effects against various fungal pathogens. In vitro tests demonstrated that certain derivatives exhibited EC50 values lower than 5 μg/mL against pathogens such as Rhizoctonia solani and Magnaporthe oryzae .

CompoundPathogenEC50 (μg/mL)Reference
6fRhizoctonia solani1.20
6fMagnaporthe oryzae1.85

Anticancer Activity

Compounds containing the dichloropyrimidine structure have also been explored for their anticancer potential. A study focusing on novel derivatives indicated that certain pyrimidine-based compounds exhibited potent inhibitory effects on focal adhesion kinase (FAK), a target implicated in cancer progression. For instance, compound 8a demonstrated an IC50 value of 0.047 μM against FAK, showing promise as an anticancer agent .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by arresting cell cycle progression and promoting cell death pathways.

Study on Antifungal Efficacy

In a controlled study, the compound was tested for its efficacy against rice sheath blight caused by R. solani. The results indicated that at a concentration of 200 μg/mL, the compound provided a protective effect comparable to that of standard fungicides like validamycin A .

Study on Anticancer Properties

Another study evaluated the antiproliferative effects of pyrimidine derivatives on various cancer cell lines. The results showed that the tested compounds could significantly reduce cell viability in H1975 and A431 cells with IC50 values indicating strong potential for further development as therapeutic agents .

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